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molecular formula C8H7ClN4 B8457107 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine

3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Cat. No. B8457107
M. Wt: 194.62 g/mol
InChI Key: MXERTNXQEMIYGL-UHFFFAOYSA-N
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Patent
US09434712B2

Procedure details

A suspension of 3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine (1.00 g, 4.45 mmol) and palladium on carbon (10 wt %, 0.05 g, 0.467 mmol) in methanol (20 mL) was purged with nitrogen (N2) three times, followed by hydrogen three times. The reaction was stirred at 20° C. under 40 psi of hydrogen for 4 hours. After which time the reaction was purged with nitrogen three times and analyzed by thin layer chromatography [Eluent: 10% methanol/dichloromethane], which indicated that the reaction was complete. The reaction mixture was filtered through a Celite® pad and the pad was rinsed with methanol (2×10 mL). The filtrates were concentrated to dryness to afford a slightly pink solid (0.82 g, 95%). The spectral characterization was in agreement with the product prepared previously.
Name
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([N+:7]([O-])=O)=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1>[Pd].CO>[Cl:1][C:2]1[C:6]([NH2:7])=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1

Inputs

Step One
Name
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
1 g
Type
reactant
Smiles
ClC1=NN(C=C1[N+](=O)[O-])C=1C=NC=CC1
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 20° C. under 40 psi of hydrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen (N2) three times
CUSTOM
Type
CUSTOM
Details
After which time the reaction was purged with nitrogen three times
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite® pad
WASH
Type
WASH
Details
the pad was rinsed with methanol (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NN(C=C1N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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